molecular formula C11H9N5O2 B6041116 2-(4-methoxyphenyl)-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

2-(4-methoxyphenyl)-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No. B6041116
M. Wt: 243.22 g/mol
InChI Key: RMGFJFGRPCFNHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one, also known as MPTP, is a compound that has gained attention in scientific research due to its potential therapeutic applications. MPTP is a triazolopyrimidine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in vitro and in vivo.

Mechanism of Action

2-(4-methoxyphenyl)-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation and proliferation. 2-(4-methoxyphenyl)-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has also been shown to inhibit the activity of glycogen synthase kinase 3β (GSK-3β), which is involved in various cellular processes such as gene expression and cell survival. These mechanisms of action suggest that 2-(4-methoxyphenyl)-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one may have potential therapeutic applications in cancer and inflammatory diseases.
Biochemical and physiological effects:
In vitro studies have shown that 2-(4-methoxyphenyl)-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can induce apoptosis in cancer cells by activating caspase-3 and increasing the expression of pro-apoptotic proteins. 2-(4-methoxyphenyl)-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has also been shown to inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in macrophages. In vivo studies have shown that 2-(4-methoxyphenyl)-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can reduce tumor growth and inflammation in animal models.

Advantages and Limitations for Lab Experiments

2-(4-methoxyphenyl)-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several advantages for laboratory experiments, including its high purity and stability. However, 2-(4-methoxyphenyl)-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has limited solubility in water, which may limit its use in certain experiments. Additionally, 2-(4-methoxyphenyl)-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one may have potential toxic effects at high concentrations, which should be taken into consideration when designing experiments.

Future Directions

There are several potential future directions for research on 2-(4-methoxyphenyl)-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one. One direction is to further investigate its anti-tumor and anti-inflammatory properties in vivo, using animal models of cancer and inflammatory diseases. Another direction is to explore the potential of 2-(4-methoxyphenyl)-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as CDK2 and GSK-3β have been implicated in the pathogenesis of these diseases. Additionally, the development of novel 2-(4-methoxyphenyl)-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one derivatives with improved solubility and bioavailability may enhance its potential therapeutic applications.

Synthesis Methods

2-(4-methoxyphenyl)-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can be synthesized through multiple methods, including the reaction of 4-methoxyphenyl hydrazine with ethyl acetoacetate and triethylorthoformate, followed by cyclization with triethylorthoformate and phosphorus oxychloride. Another method involves the reaction of 4-methoxyphenyl hydrazine with 2,4-pentanedione, followed by cyclization with phosphorus oxychloride. These methods have been optimized for high yields and purity of 2-(4-methoxyphenyl)-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one.

Scientific Research Applications

2-(4-methoxyphenyl)-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has been studied for its potential therapeutic applications in various scientific fields. In medicinal chemistry, 2-(4-methoxyphenyl)-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has been evaluated as a potential anti-tumor agent due to its ability to inhibit the proliferation of cancer cells. Additionally, 2-(4-methoxyphenyl)-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has been studied as a potential anti-inflammatory agent due to its ability to inhibit the production of inflammatory cytokines in vitro.

properties

IUPAC Name

2-(4-methoxyphenyl)-6H-triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O2/c1-18-8-4-2-7(3-5-8)16-14-9-10(15-16)12-6-13-11(9)17/h2-6H,1H3,(H,12,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGFJFGRPCFNHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2N=C3C(=O)NC=NC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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